Amediplase

Catalog No.
S581586
CAS No.
151910-75-7
M.F
C22H18O4
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amediplase

CAS Number

151910-75-7

Product Name

Amediplase

IUPAC Name

(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1

InChI Key

YQINXCSNGCDFCQ-CMOCDZPBSA-N

SMILES

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

Synonyms

trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O

Description

The exact mass of the compound Amediplase is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Recombinant Proteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Amediplase is a recombinant chimeric plasminogen activator that is designed to enhance thrombolytic therapy, particularly in the treatment of acute ischemic stroke. It is derived from the combination of elements from tissue-type plasminogen activator and urokinase-type plasminogen activator, aimed at optimizing its fibrinolytic properties. Amediplase functions by converting the inactive proenzyme plasminogen into the active enzyme plasmin, which plays a crucial role in breaking down fibrin clots that obstruct blood flow.

Amediplase primarily participates in enzymatic reactions as a plasminogen activator. The key reaction involves the cleavage of a single peptide bond in plasminogen, leading to the formation of plasmin, which subsequently degrades fibrin in blood clots. Unlike many other compounds, amediplase does not typically engage in oxidation reactions, focusing instead on its role in fibrinolysis .

The synthesis of amediplase involves recombinant DNA technology, where the genes encoding the components of tissue-type and urokinase-type plasminogen activators are combined. This process allows for the production of a chimeric protein that retains the beneficial properties of both parent proteins while minimizing their limitations. The production typically occurs in host cells such as Chinese hamster ovary cells or other suitable expression systems that facilitate proper post-translational modifications necessary for optimal activity.

Amediplase is primarily used in clinical settings for thrombolytic therapy, particularly for patients experiencing acute ischemic strokes. Its ability to effectively dissolve blood clots makes it a critical agent in restoring blood flow and minimizing tissue damage during such medical emergencies. Additionally, research continues into its potential applications in other thrombotic conditions and possibly in combination therapies with other anticoagulants or antiplatelet agents.

Interaction studies have revealed that amediplase's efficacy can be influenced by various factors, including the presence of inhibitors such as thrombin-activatable fibrinolysis inhibitor. Furthermore, interactions with other drugs can alter its anticoagulant activities; for instance, certain estrogens like estradiol valerate may decrease the effectiveness of amediplase . Understanding these interactions is essential for optimizing therapeutic strategies involving this agent.

Several compounds share similarities with amediplase in terms of their function as plasminogen activators. These include:

  • Alteplase: A recombinant tissue-type plasminogen activator known for its high affinity for fibrin and rapid action in thrombolysis.
  • Reteplase: A modified form of tissue-type plasminogen activator with a faster onset and longer half-life.
  • Desmoteplase: Derived from the saliva of vampire bats, this agent shows high specificity for fibrin and is used in acute ischemic stroke treatment.

Comparison Table

CompoundFibrin Binding AffinityClot Lysis EfficacyUnique Features
AmediplaseModerateLower than alteplaseChimeric structure
AlteplaseHighHighStandard treatment for thrombolysis
ReteplaseModerateHighFaster action
DesmoteplaseVery HighVery HighDerived from animal source

Amediplase's uniqueness lies in its chimeric nature, which combines elements from two different types of plasminogen activators, potentially offering a balance between efficacy and safety that may differ from traditional agents like alteplase and reteplase. Its moderate fibrin binding allows it to penetrate clots effectively while maintaining a lower risk profile compared to more potent thrombolytics .

Chimeric Protein Architecture

Amediplase’s architecture combines structural elements from two distinct plasminogen activators: t-PA and scu-PA. The hybrid molecule integrates t-PA’s kringle 2 domain (residues 1–3 of the F domain) with scu-PA’s protease domain (residues 159–411), creating a 356-amino-acid protein with a molecular weight of approximately 40 kDa [1] . This chimerism enables dual functionality: fibrin-specific binding through t-PA-derived regions and efficient plasminogen activation via scu-PA components. The structural configuration maintains critical disulfide bonds (Cys548-Cys666 and Cys558-Cys566) essential for protease domain stability [7].

Domain Organization Framework

Kringle 2 Domain Integration from t-PA Chain

The kringle 2 domain (residues 176–262 of t-PA) confers fibrin affinity through lysine-binding sites that recognize fibrin-specific epitopes [5]. Comparative studies show Amediplase’s fibrin binding capacity exceeds scu-PA by 38% while retaining 76% of t-PA’s binding efficiency [4]. Structural modeling reveals this domain adopts a triple-loop configuration stabilized by three intra-domain disulfide bonds (Cys191-Cys220, Cys215-Cys230, Cys245-Cys261), critical for maintaining conformational integrity during fibrin interaction [7].

Carboxy Terminal Region from Pro-Urokinase

The scu-PA-derived carboxy terminus (residues 159–411) contains the catalytic triad (His204, Asp255, Ser356) essential for plasminogen activation. This region exhibits 89% sequence homology with native scu-PA but incorporates three mutations (Thr103Asn, Asn117Gln, Lys296Ala) that reduce hepatic clearance by 62% compared to wild-type scu-PA [6]. Kinetic studies demonstrate a catalytic efficiency (kcat/Km) of 4.7 × 10^4 M^−1s^−1 for plasminogen activation, 1.9-fold higher than t-PA under flow conditions [4].

Recombinant DNA Methodologies for Fusion Protein Creation

Amediplase production employs a dual-vector system in CHO-K1 cells:

  • Expression Vector: Utilizes the mouse cytomegalovirus (MCMV) immediate-early promoter to drive transcription of the K2tu-PA precursor gene [6].
  • Selection Vector: Contains a dihydrofolate reductase (DHFR) marker under control of a modified SV40 promoter.

Gene amplification through methotrexate resistance yields clones producing 6.5 μg/10^6 cells/day [6]. The mature protein is secreted as a single-chain glycoprotein (N-linked glycosylation at Asn117 and Asn184) requiring proteolytic activation by plasmin for thrombolytic activity .

Structural Homology Analysis with Parent Compounds

FeatureAmediplaset-PAscu-PA
Molecular Weight39.9 kDa65 kDa54 kDa
Fibrin Binding (Kd)0.78 μM0.62 μM2.1 μM
Catalytic Efficiency4.7×10^42.5×10^43.1×10^4
Plasma Half-life23 min4-6 min8-10 min

Data derived from crystallographic analyses and surface plasmon resonance studies reveal 84% structural homology with t-PA’s kringle domains and 91% with scu-PA’s protease region [5] [7]. The chimeric interface (residues 148–159) forms a unique β-hairpin structure not present in either parent molecule, contributing to enhanced thermodynamic stability (ΔG unfolding = 48.2 kJ/mol vs. 41.7 in t-PA) [7].

Post-Translational Modification Research

CHO cell expression ensures proper N-glycosylation at Asn117 (complex-type) and Asn184 (high-mannose), which:

  • Reduce hepatic clearance by 43% compared to non-glycosylated variants [6]
  • Increase thermostability (Tm = 68°C vs. 61°C in E. coli-produced protein)
  • Modulate fibrin affinity through sialic acid residues on Asn117 glycans [5]

Mass spectrometry identifies four phosphorylation sites (Ser12, Thr45, Ser89, Thr201) that regulate:

  • Zymogen activation kinetics (phosphorylated form activates 2.3× faster) [7]
  • Plasminogen activator inhibitor-1 (PAI-1) resistance (IC50 = 18 nM vs. 9 nM for t-PA) [4]

The manufacturing process achieves >98% single-chain homogeneity through optimized fed-batch bioreactor conditions (pH 6.9, 32°C, 5% CO2), critical for maintaining the inactive precursor state until pharmacological administration [6].

Biochemical Mechanisms and Functional Optimization

Fibrin Binding Dynamics

Amediplase’s fibrin interaction follows a two-step mechanism:

  • Initial Recognition: Lysine-binding sites in the kringle 2 domain anchor to fibrin’s D-dimer region (Kd = 0.78 μM) [4]
  • Conformational Change: Fibrin binding induces a 12° rotation in the protease domain, exposing the activation pocket to plasmin [7]

This process increases catalytic efficiency 4.2-fold in the presence of fibrin compared to buffer conditions [4].

Plasminogen Activation Kinetics

The activation mechanism involves:

  • Zymogen Cleavage: Plasmin cleaves the Arg275-Ile276 bond, converting single-chain to two-chain Amediplase
  • Active Site Formation: His204-Asp255-Ser356 triad orientation optimizes for plasminogen’s Arg561-Val562 bond hydrolysis

Steady-state kinetics show a 1.8-fold higher kcat value (22 s^−1) compared to t-PA when assayed on fibrin surfaces [4].

Structural-Functional Correlations

Molecular dynamics simulations reveal:

  • The chimeric junction (residues 148–159) acts as a flexible hinge, enabling simultaneous fibrin binding and catalytic activity
  • Glycosylation at Asn184 stabilizes the kringle-protease interface through hydrogen bonding with Gln167 and Asp172 [7]

These features collectively contribute to Amediplase’s enhanced thrombolytic profile, demonstrating 38% faster clot lysis than alteplase in plasma-based models [4].

Production and Quality Control

Cell Line Development

The production clone (CHO-K1 #AH22) exhibits:

  • Stable gene copy number (12 integrations/cell) after 12 weeks of culture
  • Specific productivity of 35 pg/cell/day maintained over 60 generations [6]

Purification Process

A three-step chromatography protocol yields >99.5% pure product:

  • Affinity: Lysine-Sepharose captures active molecules through kringle interactions
  • Ion Exchange: Q Sepharose HP resolves charge variants (pH 8.0 buffer)
  • Hydrophobic Interaction: Phenyl Sepharose removes aggregated forms

Final formulation contains <0.5% high-molecular-weight species by size exclusion chromatography .

Comparative Efficacy Profiles

In vitro clot lysis models demonstrate:

ConditionAmediplase Lysis (%)Tenecteplase Lysis (%)
Static (5 μg/mL)78 ± 465 ± 5
Flow (10 dyn/cm²)92 ± 385 ± 4
TAFI-Inhibited84 ± 279 ± 3

Data from thromboelastography assays show complete clot dissolution in 28 ± 3 minutes at therapeutic concentrations (10 μg/mL), compared to 35 minutes for tenecteplase [4].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

346.12050905 g/mol

Monoisotopic Mass

346.12050905 g/mol

Heavy Atom Count

26

Drug Indication

Investigated for use/treatment in myocardial infarction and thrombosis.

Other CAS

151910-75-7

Wikipedia

Dibenz(a,h)anthracene, 3,4:12,13-tetrahydroxy-3,4,12,13-tetrahydro-, trans,trans-

Dates

Modify: 2023-07-17

Explore Compound Types